molecular formula C27H27NO4S B11594864 ethyl 6-ethyl-2-[(9H-xanthen-9-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 6-ethyl-2-[(9H-xanthen-9-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11594864
M. Wt: 461.6 g/mol
InChI Key: RXZMWPDLJTXZLV-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of ethyl 6-ethyl-2-[(9H-xanthen-9-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps, including the formation of the benzothiophene ring and the introduction of the xanthene moiety. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where certain groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Ethyl 6-ethyl-2-[(9H-xanthen-9-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The xanthene moiety and benzothiophene ring play crucial roles in binding to these targets, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 6-ethyl-2-[(9H-xanthen-9-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with similar compounds such as:

Properties

Molecular Formula

C27H27NO4S

Molecular Weight

461.6 g/mol

IUPAC Name

ethyl 6-ethyl-2-(9H-xanthene-9-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C27H27NO4S/c1-3-16-13-14-19-22(15-16)33-26(24(19)27(30)31-4-2)28-25(29)23-17-9-5-7-11-20(17)32-21-12-8-6-10-18(21)23/h5-12,16,23H,3-4,13-15H2,1-2H3,(H,28,29)

InChI Key

RXZMWPDLJTXZLV-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35

Origin of Product

United States

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